![molecular formula C19H25N3O3 B12888318 5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid CAS No. 5995-78-8](/img/structure/B12888318.png)
5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring substituted with tert-butyl and m-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the tert-butyl and m-tolyl groups. The final step involves the attachment of the amino and oxopentanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the m-tolyl group.
Reduction: Reduction reactions can occur at the oxopentanoic acid moiety.
Substitution: The tert-butyl and m-tolyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the m-tolyl group can yield carboxylic acids, while reduction of the oxopentanoic acid moiety can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a potential candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The pyrazole ring and the amino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
- 5-((3-(tert-Butyl)-1-(o-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
- 5-((3-(tert-Butyl)-1-(phenyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
Uniqueness
The uniqueness of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid lies in its specific substitution pattern on the pyrazole ring. The presence of both tert-butyl and m-tolyl groups provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
5995-78-8 |
|---|---|
Formule moléculaire |
C19H25N3O3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
5-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H25N3O3/c1-13-7-5-8-14(11-13)22-16(12-15(21-22)19(2,3)4)20-17(23)9-6-10-18(24)25/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,23)(H,24,25) |
Clé InChI |
HJCJHELMIWFHMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




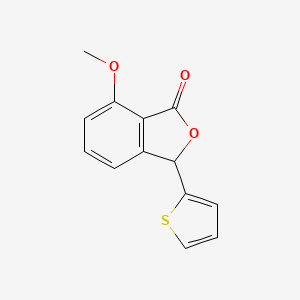



![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
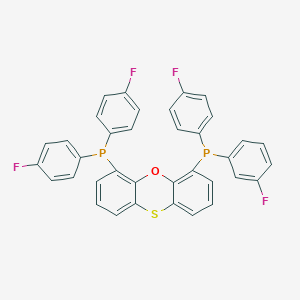
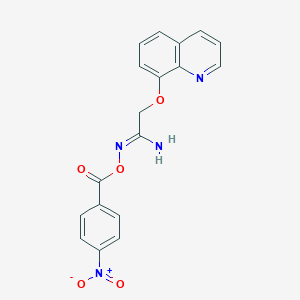
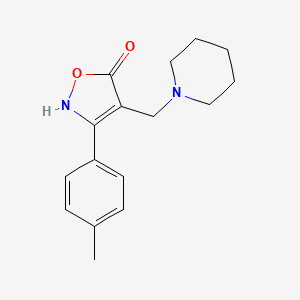
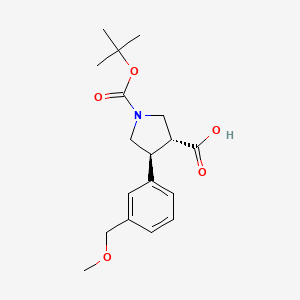
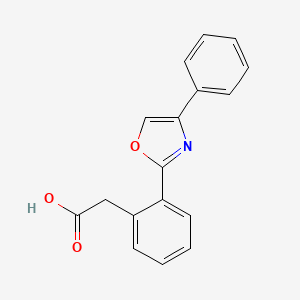

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
